molecular formula C16H15N5O2S3 B2908395 N-methyl-N-phenyl-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1002041-28-2

N-methyl-N-phenyl-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2908395
CAS No.: 1002041-28-2
M. Wt: 405.51
InChI Key: MHELPUOBUKEOBN-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophen-2-yl urea moiety and linked via a thioacetamide bridge to an N-methyl-N-phenyl group. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The thiophene ring and urea group enhance π-π stacking and hydrogen-bonding interactions, while the thioacetamide linker improves solubility and metabolic stability .

Properties

IUPAC Name

N-methyl-N-phenyl-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S3/c1-21(11-6-3-2-4-7-11)13(22)10-25-16-20-19-15(26-16)18-14(23)17-12-8-5-9-24-12/h2-9H,10H2,1H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHELPUOBUKEOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-phenyl-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound with significant potential in various biological applications, particularly in antimicrobial and anticancer activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the thiophenyl and ureido groups enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antibacterial properties. For instance:

  • Activity against Bacteria : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, studies have demonstrated that derivatives with specific substitutions on the thiadiazole nucleus exhibit enhanced antibacterial activity. For example, compounds with chloro substituents at the para position of the aryl ring showed minimum inhibitory concentrations (MICs) as low as 15.6 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer properties of thiadiazole derivatives are well-documented. The compound has been evaluated for its cytotoxic effects on several cancer cell lines:

  • Cell Lines Tested : In vitro studies have reported that thiadiazole-based compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), T47D (breast cancer), and SW707 (rectal cancer). The cytotoxicity was assessed using MTT assays, revealing that certain derivatives possess higher potency than standard chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Reference
N-methyl-N-phenyl derivativeA54910
Thiadiazole derivativeSW7075
Thiadiazole derivativeT47D8

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Interaction with DNA : Certain thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes critical for cancer cell

Comparison with Similar Compounds

Antiproliferative Activity

  • Target Compound : Predicted activity via VEGFR-2 and BRAF kinase inhibition (analogous to ). Thiophene urea may enhance binding to hydrophobic kinase pockets.
  • 4g–4k (): Exhibited IC₅₀ values <10 μM against breast cancer (MCF-7) and glioblastoma (U87) cells. Fluorophenyl substituents (4k) improved potency due to electronegative interactions .
  • 3 (): Induced 92.36% Akt inhibition in C6 glioma cells, comparable to thiophene-based derivatives .

Antimicrobial Activity

  • 5c, 5d (): Showed MIC values of 8–16 μg/mL against S. aureus and E. coli. Chlorobenzyl groups (5d) enhanced membrane disruption .
  • Target Compound : The thiophene urea moiety may improve Gram-negative activity via enhanced penetration.

Enzyme Inhibition

  • 3 and 8 (): Achieved 86–92% Akt inhibition via H-bonding (urea NH) and π-π stacking (nitrophenyl). The target compound’s thiophene may mimic these interactions .
  • 4k (): Demonstrated 75% VEGFR-2 inhibition at 10 μM, suggesting the fluorophenyl group optimizes hydrophobic binding .

Molecular Docking Insights

  • Target Compound vs. 4k : Thiophen-2-yl urea in the target compound may form stronger H-bonds with kinase active sites compared to fluorophenyl in 4k, but weaker π-π stacking than nitrophenyl in compound 3 .

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